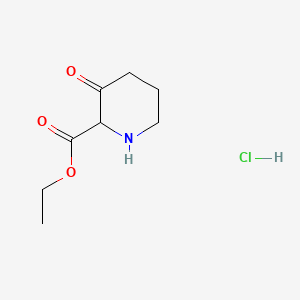

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxo-3-piperidinecarboxylate with hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.

Another method involves the condensation of ethyl acetoacetate with piperidine, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt. This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are designed to maximize efficiency and minimize waste. Key steps include the precise control of reaction parameters, purification through crystallization or distillation, and rigorous quality control to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Medicine: It serves as an intermediate in the production of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of ethyl 3-oxopiperidine-2-carboxylate hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as receptors or enzymes. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins, thereby affecting their function.

Comparaison Avec Des Composés Similaires

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride can be compared with similar compounds such as:

Ethyl 2-oxo-3-piperidinecarboxylate: This compound lacks the hydrochloride group and has different solubility and reactivity properties.

3-Carbethoxy-2-piperidone: Similar in structure but with variations in reactivity and applications.

Ethyl 2-piperidone-3-carboxylate: Another closely related compound with distinct chemical and physical properties.

The uniqueness of this compound lies in its specific reactivity and the presence of the hydrochloride group, which can influence its solubility and interaction with other molecules.

Activité Biologique

Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential applications as an intermediate in drug synthesis and its biological activity. This article discusses its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its versatile reactivity, making it a valuable building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : Nucleophilic substitution can occur, replacing the ethoxy group with other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, among others.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or modulator. The compound may interact with specific molecular targets such as receptors or enzymes, affecting their function through binding to active sites or altering protein conformations.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of compounds derived from piperidine scaffolds demonstrated significant inhibitory effects on c-Met kinase, a target implicated in various cancers. The most potent derivatives exhibited IC50 values ranging from 8.6 nM to 81 nM against MKN45 cancer cell lines .

Table 1: Inhibitory Effects on c-Met Kinase

| Compound | IC50 (nM) | Cell Line | Remarks |

|---|---|---|---|

| Compound A | 8.6 | MKN45 | Most potent |

| Compound B | 11.2 | MKN45 | Moderate potency |

| Compound C | 64.0 | MKN45 | Lower potency |

Mechanisms of Anticancer Activity

The anticancer effects are believed to stem from the compound's ability to inhibit cell proliferation and induce apoptosis in tumor cells. For example, compounds that enhance cisplatin sensitivity showed increased apoptosis rates in HCT116 colon cancer cells when combined with cisplatin . This suggests a potential for combination therapies using this compound.

Case Studies

- c-Met Inhibition : A study evaluating various derivatives of ethyl 3-oxopiperidine-2-carboxylate found that modifications at specific positions significantly enhanced c-Met inhibition, indicating structure-activity relationships that could guide future drug design .

- Combination Therapy : Research demonstrated that combining ethyl 3-oxopiperidine derivatives with cisplatin resulted in synergistic effects, increasing the inhibition rate of cancer cell proliferation while maintaining lower cytotoxicity towards normal cells .

Propriétés

IUPAC Name |

ethyl 3-oxopiperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h7,9H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBDJYOEPAJNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678090 |

Source

|

| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-62-6 |

Source

|

| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.